An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dichlorophenyl)(phenyl)methanone
An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dichlorophenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichlorophenyl)(phenyl)methanone, a dichlorinated benzophenone derivative, represents a chemical scaffold with potential significance in medicinal chemistry and materials science. However, a comprehensive analysis of its physicochemical properties reveals a notable scarcity of experimentally determined data in publicly accessible literature. This technical guide addresses this information gap by providing a consolidated overview of its predicted characteristics, a plausible synthetic route, and expected spectral data. The inherent challenges in the synthesis and characterization of this sterically hindered ketone will be a recurring theme, offering valuable insights for researchers working with similarly substituted aromatic compounds. This document serves as a foundational resource, enabling further investigation and application of this intriguing molecule.
Introduction and Context
Benzophenones and their derivatives are a well-established class of compounds with diverse applications, ranging from photoinitiators and UV blockers to core scaffolds in pharmacologically active molecules. The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making dichlorinated benzophenones attractive targets for drug discovery and development.
(2,6-Dichlorophenyl)(phenyl)methanone, also known as 2,6-dichlorobenzophenone, is an isomer of significant academic interest due to the steric hindrance imposed by the two ortho-chloro substituents on one of the phenyl rings. This steric crowding is anticipated to influence the molecule's conformation, reactivity, and spectral properties. Despite its simple structure, a thorough literature search reveals a surprising lack of reported experimental data for this specific isomer. Commercial suppliers like Sigma-Aldrich list the compound but explicitly state that they do not provide analytical data, and the buyer is responsible for confirming its identity and purity[1]. This underscores the challenges associated with its synthesis and/or characterization.
This guide, therefore, aims to provide a comprehensive theoretical and practical framework for researchers interested in (2,6-Dichlorophenyl)(phenyl)methanone. By combining predicted data from computational models with established principles of organic chemistry, we will construct a detailed profile of this elusive compound.
Predicted Physicochemical Properties
In the absence of experimentally verified data, computational predictions provide a valuable starting point for understanding the physicochemical nature of (2,6-Dichlorophenyl)(phenyl)methanone. The following table summarizes key predicted properties. It is crucial to note that these are theoretical values and should be experimentally verified.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₃H₈Cl₂O | - |
| Molecular Weight | 251.11 g/mol | PubChem[2] |
| XLogP3 | 4.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Heavy Atom Count | 16 | PubChem[2] |
Note: The high predicted XLogP3 value suggests that (2,6-Dichlorophenyl)(phenyl)methanone is a lipophilic compound with low aqueous solubility. The absence of hydrogen bond donors and only one acceptor (the carbonyl oxygen) further supports its non-polar character.
Synthesis and Mechanistic Considerations
The most plausible and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation .[3][4] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
For the synthesis of (2,6-Dichlorophenyl)(phenyl)methanone, two primary retrosynthetic disconnections are possible:
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Acylation of 1,3-dichlorobenzene with benzoyl chloride.
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Acylation of benzene with 2,6-dichlorobenzoyl chloride.
From a practical standpoint, the second approach is generally preferred. The 2,6-dichloro substitution on the benzoyl chloride deactivates the aromatic ring towards further reaction, and the steric hindrance around the acylium ion intermediate can be significant. However, the first approach, acylating the less reactive 1,3-dichlorobenzene, would likely lead to a mixture of isomers and potentially lower yields.
Proposed Synthetic Protocol: Friedel-Crafts Acylation of Benzene with 2,6-Dichlorobenzoyl Chloride
This protocol is based on established procedures for Friedel-Crafts acylations and is adapted for the specific reactants.
Materials:
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2,6-Dichlorobenzoyl chloride
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Benzene (anhydrous)
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
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Acyl Chloride Addition: Dissolve 2,6-dichlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
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Benzene Addition: Add anhydrous benzene (1.0 - 1.2 eq) to the reaction flask.
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Reaction Initiation: Cool the reaction mixture in an ice bath (0 °C). Slowly add the solution of 2,6-dichlorobenzoyl chloride from the dropping funnel to the stirred suspension of aluminum chloride and benzene in dichloromethane.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) necessary for the electrophilic attack on the benzene ring.[3]
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Stoichiometry: A slight excess of the Lewis acid is often used to ensure complete reaction.
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Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic reaction and prevent side reactions.
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Aqueous Work-up: The addition of ice and acid is necessary to quench the reaction and hydrolyze the aluminum-ketone complex.
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Washing Steps: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.
Synthetic Workflow Diagram
Caption: Friedel-Crafts acylation workflow for the synthesis of (2,6-Dichlorophenyl)(phenyl)methanone.
Predicted Spectral Properties and Characterization
The following sections describe the expected spectral characteristics of (2,6-Dichlorophenyl)(phenyl)methanone based on computational predictions and the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR spectra will exhibit characteristic signals for the two distinct aromatic rings.
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¹H NMR: The spectrum is expected to show two sets of signals corresponding to the protons on the phenyl and 2,6-dichlorophenyl rings. The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet in the aromatic region (δ 7.2-7.8 ppm). The three protons on the 2,6-dichlorophenyl ring will also appear in the aromatic region, likely as a distinct multiplet. Due to the steric hindrance, the rotation around the carbonyl-aryl bond might be restricted, potentially leading to more complex splitting patterns.
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¹³C NMR: The spectrum will show signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (δ > 190 ppm). The carbon atoms bearing the chlorine atoms will also have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical range of δ 120-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. The IR spectrum of (2,6-Dichlorophenyl)(phenyl)methanone is expected to show the following key absorptions:
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C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹. The exact position will be influenced by the electronic effects of the chloro substituents and the conjugation with the aromatic rings.
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C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bonds.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 250, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (approximately 65% of M⁺) and M+4 (approximately 10% of M⁺) will be observed.
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Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. Expected fragment ions include those corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the 2,6-dichlorobenzoyl cation (C₇H₃Cl₂O⁺, m/z 173).
Analytical Characterization Workflow
Caption: A typical workflow for the purification and characterization of a synthesized organic compound.
Conclusion
(2,6-Dichlorophenyl)(phenyl)methanone remains a compound of interest for which a significant gap in experimental data exists. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and plausible synthetic route via Friedel-Crafts acylation, and the expected spectral characteristics that would confirm its identity. The steric hindrance imparted by the 2,6-dichloro substitution presents both a challenge and an opportunity for novel chemical design. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further experimental investigation into the properties and potential applications of this and related sterically hindered benzophenones. The validation of the predicted data through experimental work will be a crucial next step in fully understanding the chemistry of this molecule.
References
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PubChem. (2,4'-Dichlorobenzophenone). National Center for Biotechnology Information. Retrieved from: [Link]2]
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The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]3]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from: [Link]4]
